13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one
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Overview
Description
The compound 13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one is a complex organic molecule featuring multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of pyrido[4,3-d]pyrimidine and naphthalene derivatives. Key steps include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of the naphthalene moiety: The naphthalene derivative can be synthesized through a series of reactions involving Friedel-Crafts acylation and subsequent functional group modifications.
Coupling reactions: The final steps involve coupling the naphthalene and pyrido[4,3-d]pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[3,4-d]pyrimidines:
Uniqueness
The uniqueness of 13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one lies in its complex structure, which combines multiple functional groups and fused rings. This complexity may confer unique properties and activities not found in simpler compounds .
Properties
Molecular Formula |
C38H39F3N8O3 |
---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one |
InChI |
InChI=1S/C38H39F3N8O3/c1-3-24-28(40)7-6-21-14-23(50)15-26(30(21)24)32-31(41)33-27(17-42-32)35(44-37(43-33)52-20-38-9-4-11-48(38)18-22(39)16-38)47-10-5-12-49-29(19-47)25-8-13-46(2)36(51)34(25)45-49/h6-7,14-15,17,22,50H,3-5,8-13,16,18-20H2,1-2H3/t22-,38+/m1/s1 |
InChI Key |
NFEQUMGYAOJMRA-HHSLBVOYSA-N |
Isomeric SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OC[C@@]89CCCN8C[C@@H](C9)F)O)F |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCN6C(=C7CCN(C(=O)C7=N6)C)C5)OCC89CCCN8CC(C9)F)O)F |
Origin of Product |
United States |
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